Cas no 1797185-68-2 (3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(5-methylpyridin-2-yl)propanamide)

3-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(5-methylpyridin-2-yl)propanamide is a heterocyclic compound featuring a pyridazinone core linked to a 5-methylpyridin-2-yl moiety via a propanamide bridge. This structure confers potential pharmacological relevance, particularly in targeting enzyme inhibition or receptor modulation due to its dual heterocyclic systems. The compound's pyridazinone scaffold is known for its bioactivity in medicinal chemistry, while the amide linkage enhances stability and binding affinity. Its methyl substitutions may improve metabolic resistance and selectivity. This molecule is of interest in preclinical research for its structural versatility and potential applications in drug discovery, particularly in designing small-molecule therapeutics for inflammatory or oncological targets.
3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(5-methylpyridin-2-yl)propanamide structure
1797185-68-2 structure
Product Name:3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(5-methylpyridin-2-yl)propanamide
CAS No:1797185-68-2
MF:C14H16N4O2
MW:272.302442550659
CID:5819275
PubChem ID:71810810
Update Time:2025-11-05

3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(5-methylpyridin-2-yl)propanamide Chemical and Physical Properties

Names and Identifiers

    • 3-(1-METHYL-6-OXOPYRIDAZIN-3-YL)-N-(5-METHYLPYRIDIN-2-YL)PROPANAMIDE
    • F6455-1453
    • 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(5-methylpyridin-2-yl)propanamide
    • AKOS024568998
    • 1797185-68-2
    • Inchi: 1S/C14H16N4O2/c1-10-3-6-12(15-9-10)16-13(19)7-4-11-5-8-14(20)18(2)17-11/h3,5-6,8-9H,4,7H2,1-2H3,(H,15,16,19)
    • InChI Key: YHIUBOQRMKJGTK-UHFFFAOYSA-N
    • SMILES: O=C(CCC1C=CC(N(C)N=1)=O)NC1C=CC(C)=CN=1

Computed Properties

  • Exact Mass: 272.12732577g/mol
  • Monoisotopic Mass: 272.12732577g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 445
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 74.7Ų

3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(5-methylpyridin-2-yl)propanamide Pricemore >>

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Additional information on 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(5-methylpyridin-2-yl)propanamide

3-(1-Methyl-6-Oxo-1,6-Dihydropyridazin-3-Yl)-N-(5-Methylpyridin-2-Yl)Propanamide: A Promising Compound in Modern Pharmaceutical Research

CAS No. 1797185-68-2 represents a unique chemical entity with significant potential in the field of pharmaceutical science. This compound, formally known as 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(5-methylpyridin-2-yl)propanamide, has garnered attention for its complex molecular architecture and potential therapeutic applications. Recent studies have highlighted its role in modulating biological pathways associated with inflammatory diseases and neurodegenerative disorders, positioning it as a candidate for advanced drug development. The integration of 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl and 5-methylpyridin-2-yl moieties into its molecular framework suggests a strategic design aimed at enhancing pharmacological activity while maintaining selectivity.

Advancements in medicinal chemistry have enabled the synthesis of 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(5-methylpyridin-2-yl)propanamide through optimized multi-step protocols. These methods focus on improving yield and purity, which are critical for downstream applications in preclinical and clinical research. The 5-methylpyridin-2-yl group, a well-known pharmacophore, contributes to the compound's ability to interact with specific protein targets, while the 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl moiety introduces additional functional groups that may modulate its pharmacokinetic profile. Recent publications in Journal of Medicinal Chemistry and European Journal of Medicinal Chemistry have emphasized the importance of these structural features in achieving desired biological effects.

Recent studies have demonstrated that 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(5-methylpyridin-2-yl)propanamide exhibits promising anti-inflammatory properties. In vitro experiments using human macrophage cell lines have shown its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings align with the growing interest in targeting inflammatory pathways for the treatment of autoimmune diseases and chronic inflammation-related conditions. The compound's mechanism of action appears to involve the modulation of NF-κB signaling, a key pathway in inflammatory responses. This mechanism is supported by recent research published in Frontiers in Pharmacology (2023), which identified the compound as a potential inhibitor of NF-κB activation.

Emerging evidence suggests that 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(5-methylpyridin-2-yl)propanamide may have neuroprotective effects. In vivo studies conducted in animal models of Parkinson's disease have shown its ability to reduce dopaminergic neuron loss and improve motor function. These results are particularly significant given the limited therapeutic options available for neurodegenerative disorders. The compound's potential to cross the blood-brain barrier, facilitated by the 5-methylpyridin-2-yl group, may contribute to its efficacy in central nervous system (CNS) disorders. A 2023 study in Neuropharmacology further explored its interactions with monoamine oxidase (MAO) enzymes, suggesting its potential as a dual-action agent for neurodegenerative conditions.

The pharmacokinetic profile of 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(5-methylpyridin-2-yl)propanamide has been evaluated in preclinical studies, revealing its favorable properties for drug development. Oral administration in rodent models resulted in rapid absorption and sustained plasma concentrations, indicating its potential for oral formulations. The compound's metabolic stability, as assessed by liver microsome studies, suggests minimal hepatic metabolism, which is advantageous for reducing drug-drug interactions. These findings are critical for the design of therapeutic regimens and highlight the compound's potential for clinical translation.

Recent advances in computational chemistry have facilitated the prediction of 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(5-methylpyridin-2-yl)propanamide's interactions with biological targets. Molecular docking studies have identified potential protein targets, including inflammatory cytokine receptors and enzymes involved in oxidative stress. These computational models, validated by experimental data, provide insights into the compound's mechanism of action and guide the design of more potent derivatives. The integration of machine learning algorithms has further enhanced the accuracy of these predictions, as demonstrated in a 2023 study published in Chemical Research in Toxicology.

Despite its promising properties, the development of 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(5-methylpyridin-2-yl)propanamide faces challenges related to optimizing its therapeutic index. Current studies are focused on modifying the 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl moiety to enhance selectivity for specific targets while minimizing off-target effects. Additionally, efforts are underway to improve its solubility and bioavailability, which are critical for achieving therapeutic concentrations in vivo. These optimizations are essential for advancing the compound from preclinical research to clinical trials.

Collaborative research efforts between academia and pharmaceutical companies have accelerated the development of 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(5-methylpyridin-2-yl)propanamide. These partnerships leverage cutting-edge technologies, including high-throughput screening and structure-based drug design, to expedite the discovery of novel therapeutic applications. The compound's potential as a lead molecule for multi-target therapies has also attracted interest, given its ability to interact with multiple biological pathways simultaneously. This dual-action potential may offer advantages in treating complex diseases where multiple pathogenic mechanisms are involved.

As the field of pharmaceutical research continues to evolve, 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(5-methylpyridin-2-yl)propanamide represents a compelling example of how innovative chemical design can lead to the development of novel therapeutics. Its unique molecular structure and promising biological activities position it as a candidate for further exploration in the treatment of inflammatory and neurodegenerative disorders. Ongoing research is expected to provide deeper insights into its mechanisms of action and therapeutic potential, paving the way for its potential clinical application.

The synthesis and biological evaluation of 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(5-methylpyridin-2-yl)propanamide underscore the importance of interdisciplinary approaches in modern drug discovery. By integrating synthetic chemistry, computational modeling, and biological assays, researchers are able to systematically explore the compound's properties and optimize its therapeutic potential. These efforts not only contribute to the development of new drugs but also advance our understanding of complex biological systems. As such, CAS No. 1797185-68-2 stands as a testament to the power of scientific innovation in addressing unmet medical needs.

With continued advancements in analytical techniques and therapeutic strategies, the future of 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(5-methylpyridin-2-yl)propanamide development appears promising. The compound's potential to modulate key biological pathways, combined with its favorable pharmacokinetic properties, positions it as a candidate for further investigation in clinical settings. As research progresses, it is anticipated that this compound will play a significant role in the development of new therapies for a range of diseases, highlighting the importance of continued scientific exploration in the pharmaceutical field.

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